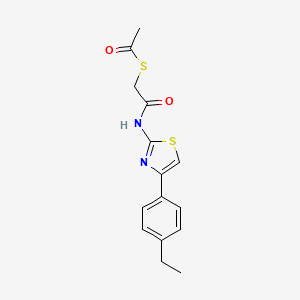

S-(2-((4-(4-ethylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Description

Properties

IUPAC Name |

S-[2-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-3-11-4-6-12(7-5-11)13-8-21-15(16-13)17-14(19)9-20-10(2)18/h4-8H,3,9H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCVQDNTKFEUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

S-(2-((4-(4-ethylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, with CAS number 6223-41-2, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This compound is characterized by its unique thiazole structure, which is known to influence various biological mechanisms.

Chemical Structure and Properties

The molecular formula of S-(2-((4-(4-ethylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is , with a molecular weight of approximately 382.43 g/mol. The compound features a thiazole ring substituted with an ethylphenyl group, an amino group, and a thioester moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, related compounds have demonstrated significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. Notably, some derivatives exhibited selectivity ratios ranging from 5.5 to 17.5 times more potent against cancer cells compared to normal cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.52 | 17.5 |

| Compound B | MCF-7 | 6.31 | 5.5 |

| S-(2... | MDA-MB-231 | TBD | TBD |

Enzyme Inhibition

S-(2... has also been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is often overexpressed in tumors. Compounds similar to S-(2... have shown IC50 values between 10.93 nM and 25.06 nM against CA IX, indicating a strong potential for selective inhibition .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | CA IX | 10.93 |

| Compound B | CA II | 1.55 |

| S-(2... | CA IX | TBD |

Mechanistic Studies

Mechanistic studies suggest that the thiazole ring plays a critical role in binding interactions with target proteins, facilitating enzyme inhibition through hydrogen bonding and coordination interactions with key amino acid residues in the active site . The structural rigidity provided by the thiazole moiety enhances binding affinity and selectivity towards cancer-related targets.

Case Studies

A case study involving the application of S-(2... in vitro demonstrated its ability to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells compared to controls . This suggests that compounds like S-(2... may not only inhibit proliferation but also actively promote programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives, focusing on key substituents and functional groups:

Key Findings

Substituent Impact on Reactivity and Stability: The 4-ethylphenyl group in the target compound provides moderate lipophilicity compared to fluorobenzo[d]thiazol (higher electronegativity, ) or bromophenyl (increased steric hindrance, ). This balance may optimize both solubility and target engagement. Thioester vs.

Synthetic Efficiency :

- Yields for thiazole derivatives vary widely. For example, compound 6o was synthesized with a 22% yield , while urea-linked thiazoles () achieved 70–78% yields, possibly due to optimized reaction conditions or less steric hindrance.

Biological Implications :

- Thiazole derivatives with piperazine or benzyl groups (e.g., ) show enhanced pharmacokinetic profiles, suggesting that the target compound’s ethanethioate group may require formulation adjustments to improve bioavailability .

- Safety protocols for fluorobenzo[d]thiazol analogs () highlight the need for thermal stability precautions, a consideration relevant to the target compound’s thioester group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-(2-((4-(4-ethylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate?

- Methodological Answer : The synthesis of thiazole derivatives typically involves multi-step reactions. For example, intermediates like 4-(4-ethylphenyl)thiazol-2-amine can be prepared via Hantzsch thiazole synthesis, followed by coupling with a protected thioacetate group. Key steps include refluxing with ethanol, thiourea derivatives, and α-haloketones, as described for analogous compounds . Purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How can the structure and purity of this compound be confirmed?

- Methodological Answer : Characterization requires a combination of spectroscopic techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm functional groups and connectivity.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification.

- Elemental analysis to validate stoichiometry.

- X-ray crystallography (if crystalline) for absolute configuration determination, as applied to related thiazole derivatives .

Q. What initial biological assays are suitable for evaluating its activity?

- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or SRB assays in HepG2 or MCF-7 cell lines) due to the reported pro-apoptotic effects of similar thiazole-carbamate hybrids . Antimicrobial activity can be screened using broth microdilution against Gram-positive/negative bacteria and fungi. Dose-response curves (IC₅₀/EC₅₀) should be generated for quantitative analysis.

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from assay variability or impurities. To resolve:

- Reproduce assays under standardized conditions (e.g., cell passage number, serum batch).

- Orthogonal assays : Validate cytotoxicity via flow cytometry (apoptosis/necrosis markers) alongside metabolic assays.

- Purity verification : Use HPLC-UV/ELSD and spiking experiments to rule out impurity-driven effects .

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like tubulin or kinases, leveraging crystal structures from the PDB.

- MD simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS) over 100+ ns trajectories.

- Pharmacophore mapping : Compare with known inhibitors (e.g., anti-cancer thiazoles) to identify critical binding features .

Q. How does the substitution pattern on the thiazole ring influence bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., 4-ethylphenyl → 4-fluorophenyl) and testing biological endpoints. For example:

| Substituent | Cytotoxicity (IC₅₀, μM) | LogP |

|---|---|---|

| 4-Ethylphenyl (parent) | 12.3 ± 1.2 | 3.2 |

| 4-Fluorophenyl | 8.7 ± 0.9 | 2.8 |

| 4-Methoxyphenyl | >50 | 1.9 |

Trends in hydrophobicity (LogP) and electron-withdrawing groups can rationalize activity shifts .

Q. What strategies optimize synthesis scalability without yield loss?

- Methodological Answer :

- Solvent optimization : Replace ethanol with DMF or THF for better solubility.

- Catalysis : Use Pd/C or CuI for coupling steps to reduce reaction time.

- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., thioacetate coupling) to enhance reproducibility .

Q. How to investigate oxidative stress mechanisms in cytotoxicity?

- Methodological Answer :

- ROS detection : Use fluorescent probes (DCFH-DA) in live-cell imaging.

- Antioxidant assays : Measure glutathione (GSH) depletion and SOD/CAT enzyme activity.

- Western blotting : Quantify apoptosis markers (Bax, Bcl-2, caspase-3) to link oxidative stress to cell death pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.